3-Nitrothiophene-2-carbaldehyde
Overview
Description
3-Nitrothiophene-2-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with a nitro group at the 3-position and an aldehyde group at the 2-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrothiophene-2-carbaldehyde typically involves nitration of thiophene derivatives followed by formylation. One common method is the nitration of thiophene to yield 3-nitrothiophene, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the 2-position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: 3-Nitrothiophene-2-carboxylic acid.
Reduction: 3-Aminothiophene-2-carbaldehyde.
Substitution: Various halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-Nitrothiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Nitrothiophene-2-carbaldehyde in biological systems involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophiles in the cell, leading to various biochemical effects. The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function .
Comparison with Similar Compounds
3-Nitrothiophene: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
2-Nitrothiophene-3-carbaldehyde: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness: 3-Nitrothiophene-2-carbaldehyde is unique due to its dual functional groups (nitro and aldehyde), which provide a versatile platform for various chemical transformations and applications in multiple fields .
Properties
IUPAC Name |
3-nitrothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQLCAQGGOJPHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500574 | |
Record name | 3-Nitrothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58963-75-0 | |
Record name | 3-Nitrothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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